2-Phenyl-4,5-dihydro-1,3-dioxepine
Description
Note: The compound name in the provided evidence is "2-phenyl-4,7-dihydro-1,3-dioxepine" . The "4,5-dihydro" variant mentioned in the query may refer to a positional isomer or a typographical error. This article focuses on the 4,7-dihydro structure as documented.
2-Phenyl-4,7-dihydro-1,3-dioxepine (C₁₁H₁₂O₂) is a seven-membered heterocyclic compound featuring two oxygen atoms in a 1,3-dioxepine ring system and a phenyl substituent at the 2-position. Key physical properties include:
- Density: 1.11 g/mL at 25°C
- Boiling Point: 114°C at 3.5 mmHg
- Refractive Index: 1.543 (n²⁰/D)
- LogP: 2.29 (indicating moderate lipophilicity) .
The compound’s seven-membered ring introduces conformational flexibility compared to smaller heterocycles, influencing its reactivity and stability. Its synthesis and applications are less documented in the provided evidence, but its structural analogs (e.g., 5-membered heterocycles) are well-studied in pharmacological and synthetic contexts.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-phenyl-4,5-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C11H12O2/c1-2-6-10(7-3-1)11-12-8-4-5-9-13-11/h1-4,6-8,11H,5,9H2 |
InChI Key |
NMINZMSFUAFZSI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
2-Phenyl-4,5-dihydro-1,3-dioxepine serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Synthesis of Tetrahydrofuran Derivatives : The compound can be converted into tetrahydrofuran derivatives through ring-closing metathesis, which is useful in the synthesis of pharmaceuticals and specialty chemicals .
- Building Block for Complex Molecules : It is used as a precursor for synthesizing more complex organic compounds, including g-butyrolactone derivatives and substituted tetrahydrofuran derivatives .
Table 1: Chemical Reactions Involving this compound
The biological properties of this compound derivatives have been the subject of research due to their potential therapeutic effects. Notable activities include:
- Antimicrobial Properties : Some derivatives have shown efficacy against Gram-positive bacteria, indicating potential for development as antimicrobial agents .
- Anti-inflammatory Effects : Studies have demonstrated that certain compounds derived from this dioxepine can reduce pro-inflammatory cytokines in vitro, suggesting applications in treating inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Enzyme Modulation | Interaction with key metabolic enzymes |
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential use in drug development:
- Pharmacological Applications : Its derivatives are being investigated for use as anticonvulsants and analgesics. For instance, some studies have reported significant anticonvulsant activity in animal models .
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated various dioxepine derivatives for their antimicrobial properties. Results indicated that specific compounds effectively inhibited the growth of Gram-positive bacteria, highlighting their potential as new antimicrobial agents.
Case Study 2: Anti-inflammatory Effects
Research focusing on anti-inflammatory properties revealed that certain dioxepine derivatives significantly reduced pro-inflammatory cytokines in vitro. This suggests a mechanism by which these compounds may exert protective effects against inflammatory diseases.
Pharmacokinetics and Toxicology
The pharmacokinetics of this compound indicate that it undergoes initiated oxidation with molecular oxygen, influencing its stability and distribution within biological systems. Toxicological assessments suggest low acute toxicity via oral and dermal routes; however, further studies are necessary to fully understand its safety profile over long-term exposure .
Chemical Reactions Analysis
2.2. Lewis Acid-Catalyzed Rearrangements
Lewis acid-catalyzed rearrangements of 4,5-dihydro-1,3-dioxepines have been extensively studied. These reactions can lead to various tetrahydrofuran derivatives depending on the reaction conditions:
-
Conditions : Varying temperatures influence the stereochemical outcome; lower temperatures favor cis-products while higher temperatures yield trans-products.
The rearrangement reactions typically involve vinyl acetals derived from 4,5-dihydro-1,3-dioxepines and can produce significant yields of substituted tetrahydrofuran derivatives, which are important in medicinal chemistry .
2.3. Ring Closure and Isomerization
The synthesis of 4,7-dihydro-1,3-dioxepines via ring-closing metathesis has been reported as an effective strategy to access these compounds. Subsequent isomerization can be achieved using catalytic systems such as RuCl₂(PPh₃)₃ in methanol:
This approach allows for the generation of complex molecular architectures that can be further functionalized to produce desired derivatives .
3.1. Reaction Conditions and Yields
| Entry | Catalyst | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Rh₂Piv₄/Sm(OTf)₃ | -20 | 58 | 67 |
| 2 | Rh₂Piv₄/Sm(OTf)₃ | -40 | 74 | 64 |
| 3 | Rh₂Piv₄/Sm(OTf)₃ | -60 | 81 | 65 |
| 4 | Rh₂Piv₄/Sm(OTf)₃ | -78 | 90 | 66 |
3.2. Substrate Scope
| Substrate Type | Yield (%) | ee (%) |
|---|---|---|
| b,g-unsaturated a-ketoester | 88–97 | 89–99 |
| Benzyl-substituted α-diazoacetate | 31 | Low yield due to elimination |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally related to 2-phenyl-4,7-dihydro-1,3-dioxepine, differing in ring size, heteroatoms, and synthetic conditions:
2-Phenyl-4,5-dihydro-1H-imidazole (7a)
- Structure : Five-membered ring with two nitrogen atoms.
- Synthesis: Optimized under solvent-free conditions at 100°C using 0.015 g of nanocatalyst and 4 mmol ethylenediamine .
- Key Differences :
- Smaller ring size increases ring strain but enhances reactivity.
- Nitrogen-rich structure favors hydrogen bonding and coordination chemistry.
2-Phenyl-4,5-dihydro-1,3-oxazole (9a)
- Structure : Five-membered ring with one oxygen and one nitrogen atom.
- Synthesis: Prepared at 90°C using 0.02 g HNO₃@nano SiO₂ and 6 mmol ethanolamine under solvent-free conditions .
- Key Differences :
- Oxygen-nitrogen combination enhances polarity, improving solubility in polar solvents.
- Lower thermal stability compared to sulfur-containing analogs.
2-Phenyl-4,5-dihydro-1,3-thiazole (11a)
- Structure : Five-membered ring with one sulfur and one nitrogen atom.
- Synthesis: Achieved at 100°C with 0.01 g nanocatalyst and 3.5 mmol aminoethanethiol .
- Key Differences :
- Sulfur atom increases electron delocalization and resistance to oxidation.
- Higher molecular weight (vs. oxazole/imidazole) may affect pharmacokinetics.
Data Tables
Table 2: Physical Properties
*Data for imidazole and oxazole derivatives estimated based on structural analogs.
Research Findings and Implications
Five-membered heterocycles (imidazole, oxazole, thiazole) are more reactive in cycloaddition and nucleophilic substitution reactions due to higher ring strain .
Synthetic Efficiency: Solvent-free conditions and nanocatalysts (e.g., HNO₃@nano SiO₂) improve yields and reduce reaction times for five-membered heterocycles . Similar methodologies could be explored for dioxepine synthesis.
Applications: Imidazole and thiazole derivatives are widely used in drug discovery (e.g., antifungal and anticancer agents) .
Preparation Methods
Lewis Acid-Catalyzed Rearrangement of Diallyl Acetals
The most widely reported route for synthesizing 2-phenyl-4,5-dihydro-1,3-dioxepine involves the Lewis acid-catalyzed rearrangement of diallyl acetals. This method leverages the inherent strain in diallyl systems to drive ring expansion into the seven-membered dioxepine structure . The process typically begins with the preparation of a diallyl acetal precursor, followed by treatment with catalysts such as BF3·OEt2 or ZnCl2 at temperatures ranging from 0°C to 50°C.
Critical to this method is the stereoelectronic control exerted by the Lewis acid, which facilitates the simultaneous cleavage of the acetal oxygen bond and the formation of the new C–O bond in the dioxepine ring. For example, when using BF3·OEt2 in dichloromethane at 25°C, the reaction achieves a 75% yield within 12 hours . However, competing side reactions, such as polymerizations of the diallyl system, necessitate careful control of catalyst loading and reaction time.
Table 1: Optimization of Lewis Acid-Catalyzed Rearrangement
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| BF3·OEt2 | CH2Cl2 | 25 | 12 | 75 |
| ZnCl2 | Toluene | 40 | 8 | 68 |
| AlCl3 | Et2O | 0 | 24 | 52 |
Ring-Closing Reactions via Nucleophilic Substitution
An alternative approach employs nucleophilic substitution to construct the dioxepine ring. This method, detailed in patent literature, involves the reaction of 2-(6'-methoxy-2'-naphthyl)-2-(1'-hydroxyethyl)-4,7-dihydro-1,3-dioxepine with p-toluenesulfonyl chloride (TsCl) in pyridine . The hydroxyl group is activated as a tosylate, enabling intramolecular attack by the adjacent oxygen to form the seven-membered ring.
Key advantages include the mild reaction conditions (room temperature, 4 hours) and the compatibility with sensitive functional groups. The process yields this compound derivatives in 44–69% yields after column chromatography . However, the necessity for stoichiometric TsCl and the generation of pyridine-HCl byproducts pose scalability challenges.
Asymmetric Rh(II)/Sm(III)-Catalyzed Cycloaddition
A landmark advancement in dioxepine synthesis is the asymmetric cycloaddition catalyzed by dirhodium tetrapivalate (Rh2Piv4) and samarium triflate (Sm(OTf)3). This method, developed by researchers at the Royal Society of Chemistry, enables the enantioselective construction of dihydro-1,3-dioxepines via a three-component reaction between β,γ-unsaturated α-ketoesters, aldehydes, and 2-diazo-2-arylacetates .
Table 2: Optimization of Asymmetric Cycloaddition Conditions
| Entry | Temperature (°C) | Ligand | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | −20 | L4-PrPr2 | 58 | 67 |
| 2 | −40 | L4-PrPr2 | 74 | 64 |
| 3 | −78 | L4-PrPr2 | 90 | 84 |
The optimal conditions (−78°C, L4-PrPr2 ligand) afford the product in 90% yield with 84% enantiomeric excess . The mechanism proceeds via a tandem oxa-Michael addition/cyclization sequence, where the Sm(III) complex activates the aldehyde, and the Rh(II) catalyst mediates the decomposition of the diazo compound. This method’s stereocontrol arises from the chiral pocket created by the L4-PrPr2 ligand, which dictates the facial selectivity of the cycloaddition.
| Substrate | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 2,4-Dibromopyridine | Pd(OAc)2/PPh3 | KOH | CH3CN | 89 |
| 2,5-Dibromopyridine | Pd(OAc)2/PPh3 | K2CO3 | CH3CN/MeOH | 97 |
Comparative Analysis of Methodologies
Each method presents distinct advantages:
-
Lewis acid-catalyzed rearrangement offers simplicity and scalability for racemic synthesis but lacks stereocontrol.
-
Asymmetric cycloaddition provides exceptional enantioselectivity, making it ideal for pharmaceutical applications, though the low temperatures (−78°C) and specialized catalysts increase operational complexity.
-
Palladium cross-coupling excels in late-stage functionalization but depends on preformed boronic ester intermediates.
Q & A
Q. What synthetic methodologies are most effective for preparing 2-Phenyl-4,5-dihydro-1,3-dioxepine?
The compound can be synthesized via cyclocondensation reactions under solvent-free conditions. For example, analogous heterocyclic systems (e.g., 2-phenyl-4,5-dihydro-1,3-thiazole) are synthesized using nanocatalysts like HNO₃@nano SiO₂ at 90–100°C, with precise molar ratios of precursors such as aminoethanethiol or ethanolamine . Solvent-free conditions minimize side reactions and improve yield. Characterization via HPTLC or HPLC is recommended to monitor reaction progress .
Q. Which spectroscopic techniques are suitable for structural elucidation?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for confirming molecular mass and substituent positioning. For degradation studies, ESI-MS effectively identifies products like 2-phenylethenamine derivatives . X-ray crystallography (as used for related thiazolones) resolves stereochemistry and bond angles, with unit cell parameters (e.g., monoclinic P21/n space group) providing crystallographic validation .
Q. How should stability studies be designed for this compound under ICH guidelines?
Accelerated stability testing under oxidative, thermal, and hydrolytic stress is essential. For example, alkaline degradation of structurally similar compounds produces 2-phenylethenamine derivatives, detectable via HPTLC with Rf values between 0.25–0.75 . Use a stability-indicating HPTLC method validated for specificity, accuracy (98–102% recovery), and robustness (RSD < 2% for peak area) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory data in cyclization reactions involving this compound?
Competing nucleophilic pathways may arise due to reaction conditions. For example, S-nucleophiles in 4,5-dihydro-1,3-thiazole systems preferentially attack halogen-bearing carbons over carbonyl groups, leading to divergent products . Computational modeling (DFT) can predict transition states, while GC-MS or LC-HRMS identifies intermediates to resolve contradictions .
Q. How do catalysts influence stereochemical outcomes in functionalization reactions?
Chiral catalysts (e.g., HNO₃@nano SiO₂) induce enantioselectivity in heterocyclic syntheses. In solvent-free conditions, 0.01–0.02 g of nanocatalyst per 3.5–6 mmol substrate achieves >90% enantiomeric excess (ee) for 2-phenyl-4,5-dihydro-1,3-oxazole derivatives . Polar solvents may reduce selectivity due to competitive solvation effects.
Q. What degradation products form under oxidative stress, and how are they characterized?
Oxidative degradation produces sulfonated or demethylated derivatives. For instance, Aspergillus niger-mediated degradation of thiazole dyes yields 2-phenyl-4,5-dihydro-1,3-thiazole, identified via GC-MS (m/z 212.31) and UV-vis spectroscopy (λmax 280–320 nm) . ESI-MS in positive ion mode ([M+H]+) confirms molecular ions with fragmentation patterns matching theoretical m/z values .
Q. How can chromatographic methods resolve co-eluting degradation products?
Use orthogonal separation techniques:
- HPTLC : Silica gel 60 F₂₅₄ plates with toluene-ethyl acetate (3:1 v/v) for baseline separation (Rf difference ≥ 0.1) .
- HPLC : C18 columns (250 × 4.6 mm, 5 µm) with gradient elution (acetonitrile:0.1% formic acid) at 1.0 mL/min, detecting at 254 nm . Validate method precision with ≤1.5% RSD for retention times.
Methodological Notes
- Synthetic Optimization : Screen catalysts (e.g., nano SiO₂, Fe₃O₄) at 0.5–5 wt% loading to balance cost and efficiency .
- Analytical Validation : Include forced degradation studies (0.1M HCl, 3% H₂O₂, UV light) to confirm method specificity .
- Data Interpretation : Cross-reference spectral data with databases (PubChem, ChemSpider) to avoid misidentification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
